REACTION_SMILES
|
[CH3:1][c:2]1[cH:3][c:4]([S:9](=[O:10])(=[O:11])[c:12]2[c:13]([C:14]#[N:15])[c:16]([F:20])[cH:17][cH:18][cH:19]2)[cH:5][c:6]([CH3:8])[cH:7]1.[CH3:22][OH:23].[NH3:21]>>[CH3:1][c:2]1[cH:3][c:4]([S:9](=[O:10])(=[O:11])[c:12]2[c:13]([C:14]#[N:15])[c:16]([NH2:21])[cH:17][cH:18][cH:19]2)[cH:5][c:6]([CH3:8])[cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cc(C)cc(S(=O)(=O)c2cccc(F)c2C#N)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cc(C)cc(S(=O)(=O)c2cccc(N)c2C#N)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |